

Spectroscopic and Spectrometric Characterization of Boc-Leu-NH₂: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
CAS No.:	70533-96-9
Cat. No.:	B1588377

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This guide provides an in-depth analysis of the spectroscopic and spectrometric data for N- α -tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH₂), a vital building block in peptide synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering insights into the experimental protocols and the structural interpretation of the obtained spectra. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical characterization of this compound.

Introduction: The Role and Structure of Boc-Leu-NH₂

N- α -tert-butoxycarbonyl-L-leucinamide (Boc-Leu-NH₂) is a protected amino acid derivative widely employed in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α -amino group prevents unwanted side reactions during peptide coupling, and it can be readily removed under acidic conditions. The C-terminal amide is a common feature in many

biologically active peptides, contributing to their stability and receptor-binding affinity. A precise understanding of the spectroscopic signature of Boc-Leu-NH₂ is paramount for confirming its identity, purity, and stability.

The structure of Boc-Leu-NH₂ features a chiral center at the α -carbon, the bulky tert-butyl group of the Boc protecting group, the isobutyl side chain of leucine, and a primary amide at the C-terminus. Each of these structural elements gives rise to characteristic signals in various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-Leu-NH₂, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A typical ¹H NMR spectrum of Boc-Leu-NH₂ is acquired by dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: The expected ¹H NMR spectrum of Boc-Leu-NH₂ will exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-Leu-NH₂ in CDCl₃



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: Chemical shifts can vary depending on the solvent and concentration.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ^{13}C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Caption: Workflow for ^{13}C NMR Spectroscopic Analysis.

Data Interpretation: The ^{13}C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Boc-Leu-NH₂ in CDCl₃



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Note: The observation of distinct signals for the δ -carbons is indicative of the chirality at the α -carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: The IR spectrum of Boc-Leu-NH₂, a solid, can be obtained using the KBr pellet method or as a thin film from a solution evaporated on a salt plate.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Data Interpretation: The IR spectrum of Boc-Leu-NH₂ is characterized by the absorption bands of the N-H and C=O functional groups.

Table 3: Characteristic IR Absorption Bands for Boc-Leu-NH₂



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The presence of two distinct N-H stretching bands for the primary amide and a separate N-H stretch for the urethane, along with two strong carbonyl absorptions, are key features in the IR spectrum of Boc-Leu-NH₂.^[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: For a non-volatile compound like Boc-Leu-NH₂, electrospray ionization (ESI) is a common method to generate ions. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Caption: Workflow for ESI-MS Analysis.

Data Interpretation: The ESI mass spectrum of Boc-Leu-NH₂ will show the protonated molecule $[M+H]^+$ as the base peak. The molecular weight of Boc-Leu-NH₂ is 230.31 g/mol .

Table 4: Expected Ions in the ESI-Mass Spectrum of Boc-Leu-NH₂



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Fragmentation Analysis: The most characteristic fragmentation of Boc-protected amino acids is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da). The loss of the C-terminal amide group is less common under soft ionization conditions like ESI.

Conclusion

The comprehensive spectroscopic and spectrometric analysis of Boc-Leu-NH₂ provides a unique fingerprint for its structural confirmation and purity assessment. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous characterization of this important synthetic building block. The data and protocols presented in

this guide serve as a valuable resource for researchers and scientists, ensuring the quality and integrity of their chemical entities in the pursuit of novel therapeutics and scientific discovery.

References

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved from [[Link](#)]

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